molecular formula C32H34N4O3 B11692444 4,4'-[(2-propoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-[(2-propoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B11692444
M. Wt: 522.6 g/mol
InChI Key: HXWVKGSTOFYCHK-UHFFFAOYSA-N
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Description

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-PROPOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-PROPOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring through the condensation of hydrazine with a β-diketone. Subsequent steps involve the introduction of phenyl groups and the formation of the final compound through a series of substitution and condensation reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-PROPOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-PROPOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-PROPOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
  • **4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-ETHOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

Uniqueness

The uniqueness of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(2-PROPOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE lies in its specific structural features, such as the presence of propoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C32H34N4O3

Molecular Weight

522.6 g/mol

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-propoxyphenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C32H34N4O3/c1-6-21-39-27-20-14-13-19-26(27)30(28-22(2)33(4)35(31(28)37)24-15-9-7-10-16-24)29-23(3)34(5)36(32(29)38)25-17-11-8-12-18-25/h7-20,30H,6,21H2,1-5H3

InChI Key

HXWVKGSTOFYCHK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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